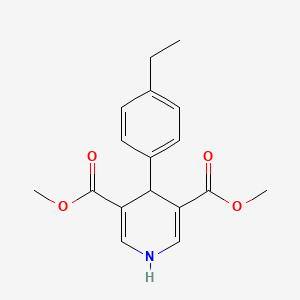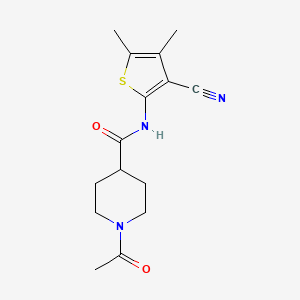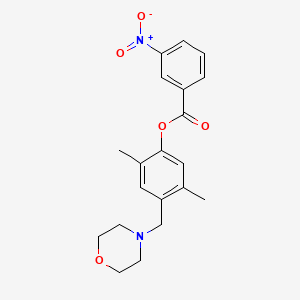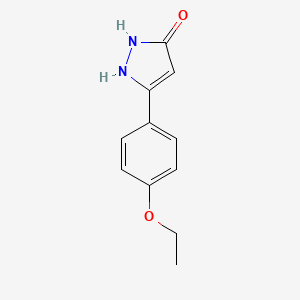
dimethyl 4-(4-ethylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 4-(4-ethylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as EPPDP, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound is a member of the pyridine family and has a unique chemical structure that makes it an interesting subject for investigation.
作用機序
The mechanism of action for dimethyl 4-(4-ethylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood, but it is believed to involve the inhibition of dopamine reuptake. This leads to an increase in dopamine levels in the brain, which can result in increased stimulation of the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to act as a central nervous system stimulant, studies have also shown that it can increase heart rate and blood pressure. It has also been shown to have a mild analgesic effect.
実験室実験の利点と制限
One advantage of using dimethyl 4-(4-ethylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its ability to act as a central nervous system stimulant. This can be useful in studies that require increased focus and attention. However, one limitation of using this compound is its potential for abuse. Due to its stimulant properties, it could be attractive to individuals seeking to enhance their cognitive abilities.
将来の方向性
There are a number of future directions for research on dimethyl 4-(4-ethylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD). Studies have shown that this compound can increase dopamine levels in the brain, which is a key neurotransmitter involved in ADHD. Another area of interest is its potential as a treatment for depression. Studies have shown that this compound can increase serotonin levels in the brain, which is a key neurotransmitter involved in depression. Further research is needed to fully understand the potential applications of this compound in the field of medicine.
合成法
The synthesis method for dimethyl 4-(4-ethylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves the reaction of 4-ethylbenzaldehyde with malonic acid in the presence of ammonium acetate and acetic anhydride. The resulting product is then treated with methyl iodide to yield the final compound. This synthesis method has been optimized to produce high yields of this compound with good purity.
科学的研究の応用
Dimethyl 4-(4-ethylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One area of research has focused on the compound's ability to act as a central nervous system stimulant. Studies have shown that this compound can increase dopamine levels in the brain, which can lead to increased alertness and focus.
特性
IUPAC Name |
dimethyl 4-(4-ethylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-4-11-5-7-12(8-6-11)15-13(16(19)21-2)9-18-10-14(15)17(20)22-3/h5-10,15,18H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEVZALSQUXYNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=CNC=C2C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B5323577.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-[(2,4,7-trimethyl-1H-indol-3-yl)acetyl]-3-piperidinol](/img/structure/B5323581.png)

![1-[3-(diethylamino)propyl]-5-(2-furyl)-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323592.png)
![N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5323599.png)
![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5323605.png)
![3-chloro-4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5323612.png)


![5-chloro-2-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5323623.png)
![1-(2-{3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B5323634.png)
![N-(2-{[(isopropylamino)carbonyl]amino}-3-methylphenyl)-2-methylpropanamide](/img/structure/B5323638.png)

![5-bromo-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5323660.png)